molecular formula C8H9ClN2O2 B3201539 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid CAS No. 1019461-54-1

5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid

Cat. No. B3201539
CAS RN: 1019461-54-1
M. Wt: 200.62 g/mol
InChI Key: AQUHMSXUKOCEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine . The compound has a molecular weight of 200.62 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid:

Pharmaceutical Development

5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid: is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting specific biological pathways, particularly in the development of anti-inflammatory and anti-cancer agents .

Agrochemical Research

This compound is also utilized in the development of agrochemicals. Its derivatives can act as herbicides or pesticides, helping to protect crops from pests and diseases. The compound’s ability to interfere with specific biological processes in plants and insects makes it valuable in this field .

Chemical Biology

In chemical biology, 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid is used to study enzyme interactions and protein functions. It can serve as a probe to investigate the mechanisms of enzyme inhibition and to identify potential therapeutic targets .

Material Science

Researchers in material science explore the use of this compound in the synthesis of novel materials. Its chemical properties allow it to be incorporated into polymers and other materials, potentially leading to the development of new materials with unique properties such as enhanced durability or specific reactivity.

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new therapeutic agents. Its structure can be modified to create analogs with improved efficacy and reduced side effects, making it a valuable tool in drug discovery and development .

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid is a versatile reagent. It is used in the synthesis of complex organic molecules, serving as a precursor or intermediate in multi-step synthetic processes. This makes it an important tool for chemists working on the synthesis of new compounds.

Sigma-Aldrich Sigma-Aldrich ChemScene BenchChem

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . These hazard statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-6-(ethylamino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-10-7-6(9)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHMSXUKOCEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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